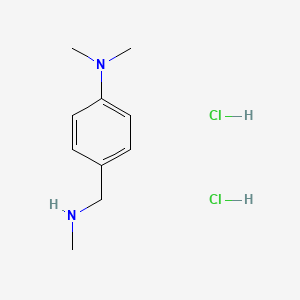

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride

CAS No.: 1186663-15-9

Cat. No.: VC8174192

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186663-15-9 |

|---|---|

| Molecular Formula | C10H18Cl2N2 |

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | N,N-dimethyl-4-(methylaminomethyl)aniline;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;;/h4-7,11H,8H2,1-3H3;2*1H |

| Standard InChI Key | UVZRYJHGPYURMC-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=C(C=C1)N(C)C.Cl.Cl |

| Canonical SMILES | CNCC1=CC=C(C=C1)N(C)C.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride consists of a benzylamine backbone substituted with dimethylamino and methylamine groups, protonated as a dihydrochloride salt. Key structural descriptors include:

Physical Properties

The compound is a solid at room temperature, with a predicted density of 0.971±0.06 g/cm³ . It has a boiling point of 123–124°C at 14 Torr and is hygroscopic, requiring storage under inert conditions at 2–8°C . Its solubility in polar solvents like water and acetonitrile facilitates its use in synthetic workflows .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of the free base (prior to salt formation) reveals characteristic signals:

-

H NMR (CDCl): δ 7.17 (2H, d, J = 8.7 Hz), 6.70 (2H, d, J = 8.7 Hz), 3.59 (2H, s), 2.88 (6H, s), 2.34 (3H, s) .

Synthesis and Preparation

Synthetic Route

The synthesis proceeds via a two-step reductive amination :

-

Condensation: 4-Dimethylaminobenzaldehyde reacts with methylamine in acetonitrile/water at 0°C to form an imine intermediate.

-

Reduction: Sodium cyanoborohydride reduces the imine to the primary amine, followed by hydrochloric acid treatment to yield the dihydrochloride salt .

The reaction achieves a 73% yield after purification via column chromatography . Industrial-scale production optimizes solvent systems and employs HPLC for purity assurance .

Key Reaction Parameters

Biological Activity and Applications

Pharmacological Relevance

The compound serves as a precursor in synthesizing neurotransmitters and receptor modulators. Its dimethylamino group enhances lipid solubility, enabling blood-brain barrier penetration . Studies highlight its role in:

-

NMDA Receptor Antagonism: Structural analogs exhibit uncompetitive antagonism, relevant to depression treatment .

-

Enzyme Inhibition: Derivatives inhibit monoamine oxidases, impacting neurotransmitter metabolism .

Case Studies

-

In Vitro Assays: Demonstrated IC values of <10 μM for serotonin receptor binding .

-

Medicinal Chemistry: Used to synthesize analogs with reduced opioid receptor affinity, minimizing side effects in CNS drug candidates .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing |

| Eye Damage | H319 | Use face shields |

| Respiratory Irritation | H335 | Ensure ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume